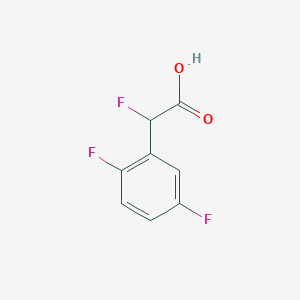

2-(2,5-Difluorophenyl)-2-fluoroacetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5F3O2 |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C8H5F3O2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13) |

InChI Key |

LDYRFTYLCIHXHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(=O)O)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,5 Difluorophenyl 2 Fluoroacetic Acid

Established and Emerging Synthetic Routes

The construction of the 2-(2,5-difluorophenyl)-2-fluoroacetic acid framework can be achieved through various synthetic pathways, which can be broadly categorized as multi-step linear and convergent approaches. The strategic incorporation of the three fluorine atoms is a critical aspect of these methodologies.

Multi-step Linear and Convergent Approaches

Linear Approaches: A common linear strategy commences with a readily available difluorinated aromatic compound. One potential route begins with 2,5-difluorophenylacetic acid. This precursor can be synthesized through methods such as the carbonylation of 2,5-difluorobenzyl chloride under the influence of a catalyst. The crucial step is the subsequent introduction of the α-fluorine atom.

Another linear pathway could start from 1,4-difluorobenzene. Friedel-Crafts acylation followed by a series of transformations can lead to the desired phenylacetic acid backbone, which is then subjected to α-fluorination.

Strategic Incorporation of Fluorine Atoms

The introduction of the α-fluorine atom is a pivotal step in the synthesis. Electrophilic fluorination is a widely employed method for this transformation. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used to deliver a fluorine atom to a nucleophilic carbon center. The precursor, 2-(2,5-difluorophenyl)acetic acid or its ester derivative, can be converted into an enolate or a ketene (B1206846) silyl (B83357) acetal, which then reacts with the electrophilic fluorine source.

Decarboxylative fluorination represents an alternative strategy. This method involves the conversion of a malonic acid derivative, which upon decarboxylation in the presence of a fluorinating agent, yields the α-fluorinated product.

Evaluation of Precursor Compounds and Starting Materials

The choice of starting materials is dictated by their commercial availability, cost, and the efficiency of the subsequent synthetic steps.

| Starting Material | Potential Synthetic Route | Advantages | Disadvantages |

| 2,5-Difluorophenylacetic acid | Direct α-fluorination | Fewer synthetic steps | Availability and cost of the starting material |

| 1,4-Difluorobenzene | Friedel-Crafts acylation, followed by further transformations and α-fluorination | Readily available and inexpensive | Longer synthetic sequence |

| 2,5-Difluorobromobenzene | Grignard reagent formation and reaction with a protected glycolic acid derivative, followed by fluorination | Versatile for constructing the carbon skeleton | Requires handling of organometallic reagents |

| Pyrrolidone | A multi-step synthesis involving Grignard reaction with 2,5-difluorobromobenzene and subsequent transformations can lead to related structures. google.com | Access to diverse structural analogs | Indirect route to the target carboxylic acid |

Stereoselective and Enantioselective Synthesis

As this compound is a chiral compound, the development of stereoselective and enantioselective synthetic methods is of paramount importance to access single enantiomers, which are often required for pharmaceutical applications.

Diastereoselective Control in α-Fluorination Reactions

When the substrate contains a chiral auxiliary, the α-fluorination reaction can proceed with diastereoselectivity. The chiral auxiliary directs the approach of the fluorinating agent to one face of the enolate, leading to the preferential formation of one diastereomer. This diastereomer can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched α-fluoro acid. While specific examples for the target molecule are not prevalent, this is a well-established strategy in asymmetric synthesis.

Asymmetric Catalysis for Enantiomeric Purity

The use of chiral catalysts to control the stereochemical outcome of the α-fluorination reaction is a more elegant and atom-economical approach.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, prolinol derivatives, and chiral phosphoric acids, have been successfully employed in the enantioselective α-fluorination of various carbonyl compounds. These catalysts can activate the substrate and the fluorinating agent, creating a chiral environment that directs the fluorination to one enantiotopic face of the prochiral substrate. For instance, enamine catalysis using chiral secondary amines can be used for the asymmetric fluorination of aldehydes, which can then be oxidized to the corresponding carboxylic acids. caltech.edu Hydrogen-bonding-based organocatalysts, such as chiral ureas and thioureas, can also promote asymmetric fluorination reactions. unizar.es

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of palladium, copper, and nickel, are powerful catalysts for asymmetric transformations. In the context of α-fluorination, a chiral metal complex can coordinate to the substrate, forming a chiral enolate that then reacts enantioselectively with an electrophilic fluorine source. While direct catalytic asymmetric fluorination of 2-(2,5-difluorophenyl)acetic acid derivatives is an area of ongoing research, related methodologies for the synthesis of chiral α-aryl carboxylic acids suggest its feasibility.

Recent advancements in asymmetric fluorination have explored synergistic catalysis, combining different catalytic modes to achieve high enantioselectivity. digitellinc.com For example, merging hydrogen bonding and phase-transfer catalysis provides an effective way to activate nucleophilic fluoride (B91410) sources for enantioselective transformations. nih.gov

The table below summarizes potential catalytic systems that could be adapted for the enantioselective synthesis of this compound, based on analogous reactions reported in the literature.

| Catalytic System | Substrate Type | Fluorinating Agent | Potential Outcome | Reference |

| Chiral Imidazolidinone | Aldehyde precursor | N-Fluorobenzenesulfonimide (NFSI) | Enantiomerically enriched α-fluoro aldehyde | caltech.edu |

| Chiral Bis-urea Catalyst | Episulfonium ion precursor | Cesium Fluoride | Enantioselective ring opening to fluorinated product | nih.gov |

| Chiral Phosphoric Acid | 2-Substituted cyclohexanone | Selectfluor® | Enantioselective α-fluorination | unizar.es |

| Copper/Chiral Ligand | Pentafluorobutane-1,3-dione and aldehyde | - | Enantioselective difluoroalkylation | nih.gov |

Chiral Resolution Techniques for Enantiomer Separation

The synthesis of this compound results in a racemic mixture, necessitating resolution techniques to separate the constituent enantiomers, which often exhibit different pharmacological activities. Two primary strategies for this separation are enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC).

Enzymatic Kinetic Resolution: This technique leverages the stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer in the racemic mixture. For α-aryl-α-fluoroacetic acids, this often involves the enantioselective hydrolysis of a racemic ester derivative or the enantioselective esterification of the racemic acid.

In a typical hydrolytic resolution, the racemic ester of this compound is exposed to a lipase, such as Amano PS from Burkholderia cepacia, in a buffered aqueous solution. mdpi.comresearchgate.net The enzyme selectively hydrolyzes one ester enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the R-enantiomer) largely unreacted as an ester. mdpi.com The resulting mixture of the S-acid and R-ester can then be separated by standard chemical extraction techniques. This method has proven effective for various fluorinated arylcarboxylic acids, yielding products with high enantiomeric purity. mdpi.comresearchgate.net Similarly, fluoroacetate (B1212596) dehalogenase has been used to resolve racemates like (RS)-2-fluoro-2-phenylacetic acid derivatives, converting one enantiomer to its corresponding 2-hydroxy derivative while leaving the desired R-isomer untouched. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative method for separating enantiomers. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly employed. nih.gov Another effective class of CSPs for a broad range of compounds, including acids, is based on macrocyclic glycopeptides. sigmaaldrich.comhplc.eu The separation can be optimized by adjusting the mobile phase composition, which typically consists of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol, often with a small amount of a strong acid like trifluoroacetic acid (TFA) to improve peak shape. sigmaaldrich.com

Below is a table comparing these two resolution techniques.

Interactive Table: Comparison of Chiral Resolution Techniques| Feature | Enzymatic Kinetic Resolution | Chiral HPLC |

| Principle | Stereoselective enzymatic reaction | Diastereomeric interactions with a chiral stationary phase |

| Advantages | Environmentally benign (aqueous media, biodegradable catalyst), high enantioselectivity, potential for large-scale application. mdpi.com | Broad applicability, direct separation without derivatization, excellent for both analytical and preparative scales, high purity of separated enantiomers. nih.gov |

| Limitations | Maximum theoretical yield for the desired enantiomer is 50%, requires subsequent separation of product from unreacted substrate, enzyme activity can be substrate-specific. | Higher cost of chiral columns and solvents, can be a slower process for large-scale preparative separations. |

| Typical Reagents | Lipases (e.g., Amano PS), esterases, phosphate (B84403) buffer. mdpi.comresearchgate.net | Chiral stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide), hexane, isopropanol, trifluoroacetic acid. sigmaaldrich.comsigmaaldrich.com |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of benign solvent systems, maximizing atom economy, and employing catalytic strategies.

Solvent-Free and Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the replacement of these with more environmentally benign alternatives. While many fluorination reactions are performed in solvents like acetonitrile (B52724), greener options are actively explored. fu-berlin.de Ionic liquids (ILs), for example, have been investigated as both solvents and promoters for nucleophilic fluorination reactions. mdpi.com Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives, potentially enhancing reaction rates and selectivity. mdpi.com For certain catalytic reactions, aqueous media or biphasic systems are also viable, simplifying product isolation and reducing the environmental footprint. researchgate.net

Atom Economy Maximization in Reaction Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.commonash.edursc.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. rsc.org

To analyze the atom economy for the synthesis of this compound, we can consider a direct α-fluorination of a precursor, 2-(2,5-difluorophenyl)acetic acid, using an electrophilic fluorinating agent like Selectfluor®. fu-berlin.dedigitellinc.com

The balanced chemical reaction is: C₈H₆F₂O₂ + C₇H₁₄B₂ClF₂N₂O₈S₂ → C₈H₅F₃O₂ + C₇H₁₅B₂ClFN₂O₈S₂

Table: Atom Economy Calculation for Direct α-Fluorination

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| 2-(2,5-Difluorophenyl)acetic acid | C₈H₆F₂O₂ | 172.13 | Reactant |

| Selectfluor® | C₇H₁₄B₂ClF₂N₂O₈S₂ | 354.05 | Reactant |

| Total Mass of Reactants | 526.18 | ||

| This compound | C₈H₅F₃O₂ | 190.12 | Desired Product |

| Byproduct | C₇H₁₅B₂ClFN₂O₈S₂ | 336.06 | Byproduct |

Calculation:

Percent Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100

Percent Atom Economy = (190.12 / 526.18) x 100 ≈ 36.1%

This calculation demonstrates that while direct fluorination can be an effective synthetic step, the atom economy is relatively low due to the high molecular weight of the fluorinating agent's byproduct. primescholars.com Green synthesis strategies would aim to improve this, perhaps by using simpler fluorinating agents or developing catalytic cycles where the fluorinating species is regenerated.

Catalytic Strategies for Sustainable Synthesis (e.g., Heterogeneous, Organocatalysis)

Catalysis is a cornerstone of green chemistry, offering pathways to reduce energy consumption, increase selectivity, and minimize waste. monash.edu For the synthesis of chiral this compound, both organocatalysis and heterogeneous catalysis present sustainable options.

Organocatalysis: Asymmetric organocatalysis provides a metal-free method for enantioselective fluorination. Chiral secondary amines, such as imidazolidinones, can catalyze the α-fluorination of aldehydes with high enantioselectivity. acs.org A potential route could involve the organocatalytic fluorination of 2-(2,5-difluorophenyl)acetaldehyde (B2882711) to yield an α-fluoro aldehyde, which is then oxidized to the desired carboxylic acid. Another advanced strategy employs a dual activation approach where a chiral nucleophile (an organocatalyst) and a transition metal Lewis acid work in tandem to catalyze the highly enantioselective α-fluorination of acid chlorides. nih.gov N-heterocyclic carbenes (NHCs) have also been used to catalyze the asymmetric hydration of α-halo enals to produce enantioenriched α-fluoro carboxylic acids directly. acs.orgthieme-connect.com

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, which are key to sustainable industrial processes. In the context of fluorination, heterogeneous photocatalysis has emerged as a promising strategy. For example, commercially available titanium dioxide (TiO₂), a non-toxic and stable semiconductor, can act as an efficient heterogeneous photocatalyst for fluorination reactions using Selectfluor® as the fluorine source. acs.orgcardiff.ac.uk This approach can facilitate reactions like decarboxylative fluorination under mild conditions, offering a scalable and sustainable method for forming C(sp³)–F bonds. acs.orgcardiff.ac.uk

Advanced Synthetic Strategies and Process Development

Innovation in synthetic chemistry continues to provide more efficient and selective methods for constructing challenging chemical bonds, such as the C-F bond. Photochemical and electrochemical approaches represent advanced strategies that utilize energy from light or electricity to drive fluorination reactions, often under mild conditions.

Photochemical and Electrochemical Approaches to Fluorination

Photochemical Fluorination: Light can be used as a "reagent" to promote chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. Photoredox catalysis, in particular, has been successfully applied to decarboxylative fluorination of aliphatic carboxylic acids. nih.govacs.org In these systems, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process that generates a radical intermediate from the carboxylic acid, which then undergoes fluorination. nih.gov

More directly relevant to the target compound, a strategy for the direct benzylic C-H fluorination of phenylacetic acid derivatives has been developed. fu-berlin.dedigitellinc.com This method uses a charge-transfer complex formed between Selectfluor® and a base like 4-(dimethylamino)pyridine (DMAP). Under non-aqueous conditions (e.g., in acetonitrile), this system enables the selective formation of α-fluoro-α-arylcarboxylic acids at room temperature in good yields. fu-berlin.de This approach avoids the need for a dedicated photocatalyst and utilizes the inherent photochemical properties of the reagent complex. rsc.orguni-regensburg.de

Electrochemical Fluorination (ECF): ECF, or electrofluorination, is an industrial process for producing highly fluorinated organic compounds. wikipedia.org The Simons process, a foundational ECF method, involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride (HF). wikipedia.org The substrate is oxidized at a nickel anode, where hydrogen atoms are replaced by fluorine. This method is powerful but can lack selectivity and often leads to perfluorination. wikipedia.org

More controlled electrochemical methods are also possible. For instance, electrochemical carboxylation of α,α-dichloroarylmethane derivatives can produce α-chloroarylacetic acids. mdpi.com A related approach could potentially be adapted for α-fluoro acids. Another strategy involves the electrochemical carboxylation of ketones to form α-hydroxy acids, which are precursors to some non-steroidal anti-inflammatory drugs (NSAIDs). beilstein-journals.org While direct electrochemical α-fluorination of a phenylacetic acid is less common, the principles of electrosynthesis offer a potentially sustainable route, avoiding harsh chemical oxidants by using electricity as the driving force. numberanalytics.comgoogle.com

Flow Chemistry Techniques for Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including enhanced safety, improved heat and mass transfer, and greater scalability. For the production of this compound, flow chemistry presents a compelling approach, particularly for the critical α-fluorination step.

A promising strategy for the scalable synthesis of α-fluoro-α-aryl acetic acids in a continuous flow setup involves the electrophilic fluorination of a suitable precursor. Research by the Ley group has demonstrated the utility of modular flow reactors for various fluorination reactions, including the α-fluorination of carbonyl compounds using the electrophilic fluorinating agent Selectfluor™. cam.ac.uk This methodology can be adapted for the synthesis of the target molecule, likely starting from the corresponding 2-(2,5-difluorophenyl)acetic acid or its ester derivative.

A hypothetical flow process for the α-fluorination of a 2-(2,5-difluorophenyl)acetic acid ester could be envisioned as follows:

Enolate Formation: A solution of the starting ester and a suitable base (e.g., lithium diisopropylamide, LDA, or a solid-supported base) are continuously pumped and mixed in a T-junction. The precise control over stoichiometry and temperature afforded by the flow reactor is crucial for efficient and selective enolate generation.

Fluorination: The resulting enolate stream is then merged with a solution of an electrophilic fluorine source, such as Selectfluor™, in a heated or cooled coil reactor. The residence time within this reactor can be precisely controlled to maximize the yield of the desired monofluorinated product while minimizing potential side reactions like difluorination.

In-line Quenching and Work-up: The reaction mixture can be directly passed through a column packed with a solid-supported scavenger to quench the reaction and remove excess reagents and by-products, leading to a cleaner product stream.

Hydrolysis: The purified ester can then be hydrolyzed to the final carboxylic acid product, potentially in a subsequent flow reactor, to complete the continuous synthesis.

This telescoped, multi-step flow process avoids the isolation of intermediates, reduces manual handling, and allows for a safer and more efficient production on a larger scale.

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-controlled | Enhanced through efficient mixing |

| Safety | Accumulation of reactive intermediates | Small reaction volumes minimize risk |

| Scalability | Non-linear, often requires re-optimization | Linear, by running the process for a longer time |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters |

Table 1: Comparison of Batch Processing and Flow Chemistry for Chemical Synthesis

Late-Stage Functionalization and Derivatization during Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR).

In the context of this compound synthesis, LSF could be employed to introduce additional substituents on the phenyl ring or to modify the carboxylic acid moiety.

C-H Functionalization of the Aromatic Ring:

While the 2- and 5-positions of the phenyl ring are already substituted with fluorine atoms, the remaining C-H bonds are potential sites for late-stage functionalization. Techniques such as directed metalation-trapping or transition-metal-catalyzed C-H activation could be explored to introduce a variety of functional groups (e.g., alkyl, aryl, halogen, nitro) onto the aromatic ring of a suitable precursor to this compound. However, the strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group can influence the reactivity and regioselectivity of these reactions, posing a synthetic challenge.

Derivatization of the Carboxylic Acid:

The carboxylic acid group of this compound serves as a versatile handle for derivatization. Standard esterification or amidation reactions can be performed to generate a wide range of esters and amides. These derivatives can modulate the pharmacokinetic properties of the parent molecule, such as its solubility, metabolic stability, and cell permeability.

A continuous flow approach could also be advantageous for the derivatization step. For instance, the output from a flow reactor producing the carboxylic acid could be directly fed into a second reactor for esterification or amidation, creating a fully integrated and automated synthesis and derivatization process.

| Derivative Type | Potential Modification | Synthetic Method |

| Esters | Methyl, Ethyl, Isopropyl, etc. | Fischer-Speier esterification, Steglich esterification |

| Amides | Primary, Secondary, Tertiary amides | Coupling with amines using carbodiimides (e.g., DCC, EDC) |

| Acyl Halides | Acyl chloride, Acyl fluoride | Treatment with thionyl chloride or oxalyl chloride |

Table 2: Potential Derivatizations of this compound

Mechanistic Investigations of Reactions Involving 2 2,5 Difluorophenyl 2 Fluoroacetic Acid

Reaction Mechanisms in the Formation of 2-(2,5-Difluorophenyl)-2-fluoroacetic Acid

The synthesis of α-fluoro carboxylic acids, such as this compound, can be approached through several mechanistic strategies. These pathways primarily involve the formation of the critical carbon-fluorine bond at the α-position to the carboxyl group. The choice of strategy often depends on the availability of starting materials and the desired reaction conditions.

Nucleophilic substitution is a cornerstone of C-F bond formation, typically involving the displacement of a leaving group by a fluoride (B91410) anion. In the context of synthesizing the target molecule, a plausible pathway involves the use of a precursor containing a suitable leaving group at the α-position, such as a hydroxyl or sulfonate group.

A common method is the deoxyfluorination of an α-hydroxy acid precursor, namely 2-(2,5-difluorophenyl)-2-hydroxyacetic acid. Reagents like diethylaminosulfur trifluoride (DAST) are widely used for such transformations. tcichemicals.com The mechanism proceeds via an SN2 pathway. The hydroxyl group first attacks the sulfur atom of DAST, leading to the formation of an intermediate fluorosulfite ester. This creates a good leaving group which is subsequently displaced by a fluoride ion in an SN2 reaction. This process typically occurs with an inversion of stereochemistry at the carbon center.

Table 1: Common Nucleophilic Deoxyfluorination Reagents

| Reagent Name | Acronym | Typical Application |

| Diethylaminosulfur trifluoride | DAST | Conversion of alcohols to alkyl fluorides |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | A more thermally stable alternative to DAST |

| Pyridine·9HF | pyr·9HF | Used for hydrofluorination and other nucleophilic fluorinations |

This nucleophilic approach provides a direct and often stereospecific route to α-fluoro compounds, contingent on the synthesis of the corresponding α-hydroxy precursor. nih.gov

An alternative strategy involves the fluorination of a carbon-centered nucleophile with an electrophilic source of fluorine ("F+"). wikipedia.org For the synthesis of this compound, this would typically involve generating an enolate or a similar carbanionic species from a precursor like 2-(2,5-difluorophenyl)acetic acid or its corresponding ester.

The mechanism of electrophilic fluorination remains a subject of discussion, with evidence supporting both a direct SN2 pathway and a single-electron transfer (SET) process. wikipedia.org

SN2 Mechanism: In this pathway, the enolate nucleophile directly attacks the electron-deficient fluorine atom of the electrophilic fluorinating agent, displacing the nitrogen-containing leaving group in a single concerted step.

SET Mechanism: The reaction may also be initiated by a single-electron transfer from the enolate to the fluorinating agent. This generates a radical cation and a radical anion, which then collapse to form the C-F bond.

A variety of N-F reagents have been developed for this purpose, offering advantages in safety, stability, and reactivity compared to older reagents like elemental fluorine. wikipedia.org These reagents feature electron-withdrawing groups attached to the nitrogen atom, which decreases the electron density on the fluorine, enhancing its electrophilicity. wikipedia.orgyoutube.com

Table 2: Representative Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, crystalline solid, widely used in industry. nih.govref.ac.uk |

| N-Fluorobenzenesulfonimide | NFSI | A powerful and versatile N-F reagent. nih.govwikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective fluorinating agent, synthesized from the corresponding disulfonic acid. wikipedia.org |

Modern synthetic methods increasingly utilize radical intermediates, often generated through photoredox catalysis, to form C-F bonds. nih.gov While less common for direct α-fluorination of carboxylic acids, radical pathways could be envisioned. For instance, a precursor could undergo a reaction cascade initiated by a radical process.

A hypothetical radical pathway could involve the homolytic cleavage of a weak bond in a precursor molecule to generate a carbon-centered radical at the α-position. This radical could then be trapped by a fluorine radical source. However, a more plausible application of radical chemistry is seen in the transformation of the final product rather than its direct formation (see Section 3.2.1). The generation and control of such radical intermediates are central to these advanced synthetic strategies. researchgate.net

Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is dominated by the carboxylic acid moiety, which can undergo a range of transformations.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation pathway for carboxylic acids. For aliphatic carboxylic acids, this process often requires forcing conditions unless facilitated by specific functional groups or catalytic methods.

Visible light-promoted photoredox catalysis has emerged as a powerful method for the decarboxylative functionalization of carboxylic acids. princeton.eduscispace.com In this mechanism, the carboxylic acid is first deprotonated to its carboxylate form. The photocatalyst, upon excitation by visible light, becomes a potent oxidant capable of accepting an electron from the carboxylate. This single-electron transfer (SET) event generates a carboxyl radical. scispace.com

The resulting carboxyl radical is highly unstable and rapidly undergoes extrusion of CO₂, a thermodynamically favorable process, to yield a carbon-centered radical (a 1-(2,5-difluorophenyl)-1-fluoro-methyl radical). This radical intermediate can then participate in various subsequent reactions, such as hydrogen atom transfer (HAT) to yield a hydrodecarboxylation product or reaction with other radical traps. If this mechanism were adapted for a decarboxylative fluorination, the generated radical would be trapped by a fluorine atom transfer agent like Selectfluor®, though this would add a second fluorine to the α-carbon. princeton.edu

This photoredox-mediated pathway provides a regioselective method for generating radicals from readily available carboxylic acids under mild, redox-neutral conditions. scispace.com

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to a wide array of other functionalities. researchgate.net The carboxylic acid moiety of this compound can be readily converted into esters, amides, acid halides, and alcohols through well-established synthetic protocols.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This is a reversible equilibrium-driven process.

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, which then reacts with an amine. Alternatively, direct coupling with an amine using peptide coupling agents (e.g., DCC, EDC) is a common and high-yielding method.

Acid Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acid chloride.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2,5-difluorophenyl)-2-fluoroethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These transformations allow for the incorporation of the 2-(2,5-difluorophenyl)-2-fluoroacetyl group into a diverse range of larger molecular architectures.

Table 3: Common Functional Group Interconversions of a Carboxylic Acid

| Target Functional Group | Typical Reagent(s) | Reaction Type |

| Ester | Alcohol (e.g., CH₃OH), H⁺ catalyst | Fischer Esterification |

| Amide | Amine (e.g., RNH₂), Coupling Agent (e.g., EDC) | Amide Coupling |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Acyl Halogenation |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Reduction |

Aromatic Substitution Reactions on the Difluorophenyl Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The mechanism typically involves a two-step process: first, the aromatic π-system acts as a nucleophile to attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgnih.gov This initial step is generally the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. nih.gov In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring aromaticity and yielding the substituted product. wikipedia.orgnih.gov

The regioselectivity (i.e., the position of substitution) and the rate of EAS reactions are profoundly influenced by the substituents already present on the aromatic ring. wikipedia.orglibretexts.org For this compound, the difluorophenyl ring possesses three substituents that dictate its reactivity: two fluorine atoms at positions 2 and 5, and a -CH(F)COOH group at position 1.

-CH(F)COOH Substituent: The 2-fluoroacetic acid group attached to the ring is strongly electron-withdrawing. This is due to the inductive effects of both the fluorine atom on the alpha-carbon and the carboxylic acid group itself. Such electron-withdrawing groups are deactivating, meaning they decrease the rate of EAS reactions by reducing the nucleophilicity of the aromatic ring. wikipedia.orglibretexts.org These groups strongly destabilize the positive charge of the arenium ion intermediate, particularly when the charge is located on the carbon atom bearing the substituent (ortho and para attack). wikipedia.orgyoutube.com Consequently, electron-withdrawing groups act as meta-directors, guiding the incoming electrophile to the position that avoids placing a positive charge adjacent to the deactivating group. wikipedia.orgorganicchemistrytutor.com

The available positions for substitution are C3, C4, and C6.

Position C4: This position is para to the -CH(F)COOH group and ortho to the fluorine at C5. The powerful meta-directing and deactivating nature of the -CH(F)COOH group would strongly disfavor substitution at this position.

Position C6: This position is ortho to the -CH(F)COOH group and meta to the fluorine at C2. Both the ortho-directing fluorine and the meta-directing -CH(F)COOH group would direct away from this position.

Position C3: This position is meta to the -CH(F)COOH group, ortho to the fluorine at C2, and meta to the fluorine at C5. The meta-directing -CH(F)COOH group would favor this position. The fluorine at C2 would direct ortho to C3.

Considering the powerful meta-directing nature of the -CH(F)COOH group and the ortho-directing effect of the fluorine at C2, the most likely position for electrophilic attack is the C3 position . The fluorine at C5 would have a less significant deactivating inductive effect at C3 compared to the other available positions.

Table 1: Summary of Substituent Directing Effects on the Difluorophenyl Ring

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

| -F | 2 | -I > +M | Deactivating | ortho, para |

| -F | 5 | -I > +M | Deactivating | ortho, para |

| -CH(F)COOH | 1 | -I | Strongly Deactivating | meta |

Catalytic Activation and Reaction Kinetic Studies

Detailed reaction kinetic studies for this compound are not prominently reported in scientific literature. However, the kinetic profile of its reactions can be inferred from general principles.

Reaction Kinetics: The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. masterorganicchemistry.com Since the difluorophenyl ring of the target molecule is substituted with three deactivating, electron-withdrawing groups, it is expected to be significantly less reactive than benzene (B151609). libretexts.orglibretexts.org Consequently, EAS reactions on this substrate would likely exhibit slow reaction rates.

To achieve substitution, harsh reaction conditions would be necessary, such as the use of strong acid catalysts (e.g., H₂SO₄ for nitration) and potentially elevated temperatures. wikipedia.orgmasterorganicchemistry.com The rate-determining step would be the initial attack by the electrophile to form the arenium ion. nih.gov The activation energy for this step is expected to be high due to the destabilized nature of the electron-deficient ring. vanderbilt.edu

Kinetic studies would typically involve monitoring the concentration of reactants and products over time using techniques like spectroscopy (NMR, UV-Vis) or chromatography (GC, HPLC). The data would be used to determine the reaction order and the rate constant. For a hypothetical nitration reaction, the rate law would likely be dependent on the concentrations of both the aromatic substrate and the active electrophile (the nitronium ion, NO₂⁺). masterorganicchemistry.comresearchgate.net

Table 2: Hypothetical Kinetic Data for a Representative EAS Reaction (e.g., Nitration) at a Fixed Temperature

This table is an illustrative example of how kinetic data for a reaction involving a deactivated aromatic ring might be presented. The values are not experimental data for this compound.

| Experiment | Initial [Substrate] (mol/L) | Initial [NO₂⁺] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁷ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁷ |

| 3 | 0.10 | 0.20 | 3.1 x 10⁻⁷ |

Catalytic Activation: Given the deactivated nature of the aromatic ring, catalytic activation would be crucial for many transformations. For EAS reactions, this involves using catalysts to generate a more potent electrophile. vanderbilt.edu

Beyond EAS, modern catalytic methods can enable other types of functionalization. For instance, transition-metal-catalyzed C-H bond activation is a powerful strategy for forming new bonds. rsc.orgethernet.edu.et Carboxylic acid groups can themselves serve as "directing groups" in such reactions. researchgate.net The carboxylate can coordinate to a metal catalyst (e.g., palladium, rhodium), bringing the catalyst into proximity with a specific C-H bond and facilitating its cleavage and subsequent functionalization. rsc.orgresearchgate.net In the case of this compound, the carboxylic acid group could potentially direct a catalyst to activate the C-H bond at the C6 position of the phenyl ring, leading to ortho-functionalization through the formation of a palladacycle intermediate. This approach offers an alternative reactivity pattern to classical EAS. nih.govrsc.org

Synthetic Utility and Derivatization Strategies of 2 2,5 Difluorophenyl 2 Fluoroacetic Acid

Role as a Chemical Building Block

2-(2,5-Difluorophenyl)-2-fluoroacetic acid serves as a valuable precursor in organic synthesis, primarily due to the presence of the reactive carboxylic acid group and the electronically modified aromatic ring. The fluorine substitutions on the phenyl ring and the alpha-carbon significantly influence the reactivity and properties of the molecule.

The 2,5-difluorophenyl-2-fluoroacetic acid unit can be incorporated into larger and more complex molecular architectures through the formation of amide or ester linkages. This is a common strategy in drug discovery to introduce a fluorinated phenylacetic acid motif, which can act as a pharmacophore or modulate the pharmacokinetic properties of the parent molecule. For instance, in the development of novel therapeutic agents, this moiety can be coupled with various amines or alcohols to generate a library of compounds for biological screening.

The general approach involves the activation of the carboxylic acid group, followed by nucleophilic attack by an amine or alcohol. Common coupling reagents used for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

An illustrative, generalized reaction for the incorporation of this moiety is presented below:

Scheme 1: General representation of the coupling of this compound with an amine (R-NH2) or an alcohol (R-OH) to form an amide or ester, respectively.

Beyond its direct incorporation into complex scaffolds, this compound can serve as a precursor for a variety of other functional groups. For example, the carboxylic acid can be reduced to the corresponding alcohol, 2-(2,5-difluorophenyl)-2-fluoroethanol, using reducing agents such as lithium aluminum hydride (LiAlH4). This alcohol can then undergo further transformations, such as conversion to halides or mesylates, for subsequent nucleophilic substitution reactions.

Furthermore, the aromatic ring of the molecule is amenable to further functionalization. While the fluorine atoms are generally poor leaving groups in nucleophilic aromatic substitution (SNAr) reactions, their presence activates the ring towards electrophilic aromatic substitution. The directing effects of the fluorine atoms and the fluoroacetic acid side chain would need to be considered for regioselective transformations.

Derivatization for Specialized Chemical Applications

The carboxylic acid functionality of this compound is the primary site for derivatization, allowing for the synthesis of a wide range of derivatives with tailored properties.

Esterification and amidation are fundamental transformations that alter the polarity, solubility, and reactivity of the parent acid. Esters are typically less polar than the corresponding carboxylic acids and can be used to protect the carboxylic acid group or to act as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. Amides offer a range of polarities depending on the substitution on the nitrogen atom and are generally more stable to hydrolysis than esters.

Table 1: Representative Esterification and Amidation Reactions of Phenylacetic Acids (Note: These are generalized examples and conditions may vary for the specific substrate)

| Transformation | Reagents and Conditions | Product Type |

| Esterification | R-OH, H+ (catalyst), heat | Ester |

| R-OH, DCC, DMAP | Ester | |

| Amidation | R-NH2, EDC, HOBt | Amide |

| 1. SOCl2; 2. R2NH | Amide |

These reactions are crucial for fine-tuning the properties of molecules in various applications, from pharmaceuticals to materials science.

For enhanced reactivity in acylation reactions, this compound can be converted to its corresponding acid halide, most commonly the acid chloride or acid fluoride (B91410). Acid chlorides are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). orgoreview.comchemguide.co.uk Acid fluorides can be prepared using reagents like cyanuric fluoride or deoxofluorinating agents. organic-chemistry.org

Acid halides are highly reactive electrophiles and readily react with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively. libretexts.org This high reactivity makes them valuable intermediates in multi-step syntheses.

Symmetrical or mixed anhydrides can also be prepared from the carboxylic acid. These are also effective acylating agents, though generally less reactive than acid halides.

The difluorinated phenyl ring of this compound presents opportunities for chemo- and regioselective functionalization. The fluorine atoms influence the electron density of the aromatic ring, making it more electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally challenging.

More commonly, electrophilic aromatic substitution can be directed to specific positions on the ring. The fluorine atoms are ortho-, para-directing, while the fluoroacetic acid side chain is a deactivating meta-director. The interplay of these directing effects would determine the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions. Careful selection of reaction conditions and catalysts is crucial to achieve the desired regioselectivity. For instance, in related difluorobenzene systems, regioselective SNAr reactions have been achieved by careful choice of the nucleophile and reaction conditions.

Integration into Diverse Chemical Structures

The derivatization of this compound can unlock pathways to a variety of complex chemical structures. The carboxylic acid functionality can be readily converted into more reactive species such as acyl chlorides, esters, or amides, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the fluorine atoms on the phenyl ring and at the alpha-position can influence the reactivity of these derivatives and impart unique properties to the final products.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern pharmaceuticals and agrochemicals. The 2-(2,5-difluorophenyl)-2-fluoroacetyl group could be incorporated into a wide array of heterocyclic systems. While specific examples utilizing this exact acid are not prevalent in the reviewed literature, the general strategies for synthesizing fluorinated heterocycles provide a roadmap for its potential applications.

One common approach involves the reaction of an activated derivative of the carboxylic acid, such as the corresponding acyl chloride, with a binucleophilic species. For instance, reaction with hydrazines could lead to the formation of pyrazole (B372694) or pyrazolidinone derivatives. Similarly, condensation with hydroxylamine (B1172632) could yield isoxazole (B147169) or isoxazolidinone structures. The reaction with substituted amidines or guanidines could provide access to pyrimidine (B1678525) or triazine cores.

Another potential route is through cycloaddition reactions. The 2-(2,5-difluorophenyl)-2-fluoroacetyl moiety could be appended to a molecule that can act as a dipole or a dipolarophile in [3+2] or [4+2] cycloaddition reactions, leading to the formation of five- or six-membered heterocyclic rings. The electron-withdrawing nature of the fluorinated substituents could enhance the reactivity of the molecule in such transformations.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Reactant | Potential Heterocyclic Product | Reaction Type |

| Hydrazine | Pyrazole, Pyrazolidinone | Condensation/Cyclization |

| Hydroxylamine | Isoxazole, Isoxazolidinone | Condensation/Cyclization |

| Amidines/Guanidines | Pyrimidine, Triazine | Condensation/Cyclization |

| Azides | Triazole | Cycloaddition |

| Nitrones | Isoxazolidine | Cycloaddition |

It is important to note that the specific reaction conditions would need to be carefully optimized to achieve the desired regioselectivity and yield, especially given the potential for steric hindrance from the substituted phenyl ring.

Construction of Carbocyclic and Spirocyclic Systems

The construction of carbocyclic and spirocyclic frameworks containing the 2-(2,5-difluorophenyl)-2-fluoroacetyl moiety presents a synthetic challenge that could lead to novel molecular scaffolds.

For the synthesis of carbocyclic systems, intramolecular cyclization reactions of suitable derivatives of this compound could be a viable strategy. For example, an ester or amide derivative bearing a tethered nucleophile or an activatable C-H bond could undergo intramolecular alkylation or acylation to form a new carbocyclic ring. Friedel-Crafts-type reactions could also be envisioned, where the activated carboxylic acid derivative acylates an aromatic ring within the same molecule, leading to the formation of a fused ring system.

Spirocyclic compounds, which contain two rings sharing a single atom, have gained significant interest in drug discovery due to their rigid and three-dimensional structures. The synthesis of spirocycles incorporating the 2-(2,5-difluorophenyl)-2-fluoroacetyl group could be approached through several methods. One possibility is the use of this acid to derivatize a pre-existing cyclic ketone. The resulting β-keto ester or a similar intermediate could then undergo an intramolecular reaction to form the second ring of the spirocycle.

Another approach could involve a multi-component reaction where a derivative of this compound is one of the key building blocks that assemble to form the spirocyclic core in a single synthetic operation.

Table 2: Potential Strategies for Carbocyclic and Spirocyclic Synthesis

| Target System | Synthetic Strategy | Key Intermediate/Reaction |

| Fused Carbocycle | Intramolecular Friedel-Crafts | Acylium ion cyclization |

| Fused Carbocycle | Intramolecular Alkylation | Enolate alkylation |

| Spirocycle | Ring-closing Metathesis | Diene-containing derivative |

| Spirocycle | Intramolecular Aldol/Claisen | β-dicarbonyl derivative |

| Spirocycle | Multi-component Reaction | Convergent assembly |

While direct experimental evidence for the use of this compound in the synthesis of these complex cyclic systems is limited in publicly available research, the principles of modern synthetic organic chemistry suggest that it holds promise as a versatile building block for the creation of novel fluorinated molecules with potential applications in various fields of chemical science. Further research into the derivatization and reaction chemistry of this compound is warranted to fully explore its synthetic potential.

Despite a comprehensive search for scientific literature and spectroscopic data, information regarding the detailed analytical characterization of the specific chemical compound this compound is not available in the public domain.

Efforts to locate experimental or theoretical data for its Nuclear Magnetic Resonance (NMR) spectra, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional NMR techniques (COSY, HSQC, HMBC), did not yield any specific results for this molecule. Similarly, no high-resolution mass spectrometry (HRMS) data for the exact mass determination of this compound could be found in the searched scientific databases and literature.

General synthetic methods for α-fluoro-α-arylcarboxylic acids exist; however, publications detailing the synthesis and, critically, the subsequent detailed spectroscopic characterization of this compound are not presently available.

Due to the absence of the requisite primary scientific data, it is not possible to provide the detailed article on the spectroscopic and advanced analytical characterization of this specific compound as requested. The generation of such an article would require access to experimental data that has not been published or is not readily accessible.

Spectroscopic and Advanced Analytical Characterization of 2 2,5 Difluorophenyl 2 Fluoroacetic Acid

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For 2-(2,5-Difluorophenyl)-2-fluoroacetic acid (molar mass: 190.11 g/mol ), MS/MS analysis would provide critical information about its structural connectivity.

In a typical experiment, the molecule would first be ionized (discussed in section 5.2.3), and the pseudomolecular ion, such as [M-H]⁻ at m/z 189 or [M+H]⁺ at m/z 191, would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments allows for the reconstruction of the molecule's structure.

Based on the structure of this compound, several key fragmentation pathways can be predicted. The carboxylic acid group is a common site for fragmentation, often leading to the loss of water (H₂O) or carbon dioxide (CO₂). The carbon-fluorine bonds and the bonds connecting the side chain to the phenyl ring are also potential cleavage sites.

A plausible fragmentation pathway for the deprotonated molecule [M-H]⁻ could involve:

Decarboxylation: The loss of CO₂ (44 Da) from the carboxylate anion is a very common fragmentation pathway for carboxylic acids, which would result in a fragment ion at m/z 145.

Loss of Hydrogen Fluoride (B91410) (HF): The presence of an acidic proton and fluorine atoms makes the neutral loss of HF (20 Da) a likely event, potentially leading to a fragment at m/z 169.

Cleavage of the α-carbon-phenyl bond: This would result in the formation of a 2,5-difluorophenyl anion at m/z 113.

The following table outlines the predicted major fragment ions for this compound in a hypothetical MS/MS experiment.

| Precursor Ion (m/z) | Proposed Neutral Loss | Mass of Loss (Da) | Predicted Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 189 ([M-H]⁻) | Carbon Dioxide (CO₂) | 44 | 145 | [C₇H₅F₃]⁻ (Difluoromethyl-difluorobenzene anion) |

| 189 ([M-H]⁻) | Hydrogen Fluoride (HF) | 20 | 169 | [C₈H₃F₂O₂]⁻ (Cyclic or rearranged anion) |

| 189 ([M-H]⁻) | Formyl fluoride (CHFO) | 48 | 141 | [C₇H₃F₂O]⁻ (Difluorobenzoyl anion) |

| 191 ([M+H]⁺) | Water (H₂O) | 18 | 173 | [C₈H₄F₃O]⁺ (Acylium ion) |

| 191 ([M+H]⁺) | Formic Acid (HCOOH) | 46 | 145 | [C₇H₆F₃]⁺ (Difluoromethyl-difluorobenzene cation) |

Ionization Techniques and Their Application

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The ideal technique should be capable of converting the neutral molecule into a gas-phase ion with minimal degradation, allowing for the clear observation of the molecular ion.

Given the polarity of the carboxylic acid group and the potential for thermal lability, "soft" ionization techniques are most suitable.

Electrospray Ionization (ESI): This is the premier technique for polar molecules. This compound would be dissolved in a suitable solvent and sprayed through a charged capillary, forming protonated [M+H]⁺ ions in positive ion mode or, more likely, deprotonated [M-H]⁻ ions in negative ion mode due to the acidic nature of the carboxylic acid group. ESI is a very gentle technique that typically yields abundant pseudomolecular ions with little to no fragmentation, making it ideal for subsequent MS/MS analysis.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique, particularly for small molecules that are less polar than typical ESI analytes but still thermally sensitive. The sample is vaporized by a heated nebulizer and then ionized by corona discharge. For this compound, APCI would also be expected to produce [M+H]⁺ or [M-H]⁻ ions.

In contrast, "hard" ionization techniques are generally less suitable for obtaining a clear molecular ion for this compound.

Electron Impact (EI): This technique bombards the vaporized sample with high-energy electrons (typically 70 eV). While it produces highly detailed fragmentation patterns useful for library matching, the molecular ion peak for compounds like this is often weak or entirely absent due to extensive fragmentation. Data from the related compound 2,5-difluorophenylacetic acid shows a base peak corresponding to the loss of the carboxylic acid group, with a less intense molecular ion peak. nist.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups.

For this compound, the FT-IR spectrum is expected to be dominated by features from the carboxylic acid, the fluorinated phenyl ring, and the aliphatic C-F bond. Analysis of the gas-phase IR spectrum of the closely related 2,5-difluorophenylacetic acid provides a useful reference. nist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong | A very broad band due to hydrogen bonding is characteristic of carboxylic acid dimers in the condensed phase. |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium to Weak | Corresponds to the C-H bonds on the difluorophenyl ring. |

| C=O Stretch | Carboxylic Acid | 1760 - 1700 | Strong, Sharp | The position is sensitive to hydrogen bonding; it may shift to lower wavenumbers in the condensed phase. |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium | Multiple bands are expected, characteristic of the phenyl ring. |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong | Coupled with O-H bending. |

| C-F Stretch (Aromatic) | Aryl Fluoride | 1250 - 1100 | Strong | Strong absorptions are characteristic of C-F bonds. |

| C-F Stretch (Aliphatic) | Alkyl Fluoride | 1150 - 1000 | Strong | From the fluorine atom on the alpha-carbon. |

| O-H Bend | Carboxylic Acid | 950 - 900 | Broad, Medium | Out-of-plane bend, characteristic of carboxylic acid dimers. |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of light. Vibrations that cause a change in molecular polarizability are Raman active, whereas vibrations that cause a change in the dipole moment are IR active.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which often give weak signals in FT-IR.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3050 | Strong | Aromatic C-H stretches are typically strong in Raman spectra. |

| C=O Stretch | Carboxylic Acid | 1680 - 1640 | Medium | The carbonyl stretch is both IR and Raman active. |

| Aromatic Ring Breathing | Phenyl Ring | ~1000 | Strong, Sharp | A symmetric ring vibration that is characteristically strong in the Raman spectrum of benzene (B151609) derivatives. |

| C-F Stretch (Aromatic) | Aryl Fluoride | 1250 - 1100 | Medium | The C-F bonds are expected to be Raman active. |

| C-C Stretch | Aliphatic/Aromatic | 1200 - 800 | Medium | Skeletal vibrations involving the phenyl ring and the acetic acid moiety. |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The pattern provides information about the electron density within the crystal, from which a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be built.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

For this compound, single-crystal X-ray diffraction would be exceptionally valuable. The alpha-carbon atom (the carbon atom bearing the carboxyl group, a fluorine atom, a hydrogen atom, and the 2,5-difluorophenyl group) is a chiral center. Therefore, the compound exists as a pair of enantiomers: (R)-2-(2,5-Difluorophenyl)-2-fluoroacetic acid and (S)-2-(2,5-Difluorophenyl)-2-fluoroacetic acid.

While most analytical techniques cannot distinguish between enantiomers, single-crystal X-ray diffraction can determine the absolute configuration. By using anomalous dispersion effects, typically with copper radiation, the analysis of a crystal of a single enantiomer (obtained via chiral resolution or asymmetric synthesis) allows for the unambiguous assignment of the R or S configuration.

A successful crystallographic analysis would yield:

Precise Molecular Geometry: Exact bond lengths (e.g., C-F, C=O, C-O) and bond angles, confirming the connectivity established by other spectroscopic methods.

Conformational Analysis: The preferred orientation of the phenyl ring relative to the carboxylic acid group in the solid state.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice. For a carboxylic acid, strong hydrogen bonding between the -COOH groups, often forming centrosymmetric dimers, would be expected.

Absolute Stereochemistry: The definitive assignment of the configuration at the chiral center as either R or S.

Without experimental data, one can only predict that the solid-state structure would be heavily influenced by hydrogen bonding from the carboxylic acid moiety and potential weak interactions involving the fluorine atoms.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of pharmaceutical compounds that can influence their physical and chemical properties, including solubility, stability, and bioavailability. Powder X-ray Diffraction (PXRD) is the primary analytical tool for the identification and characterization of polymorphic forms.

Each crystalline polymorph produces a unique PXRD pattern, which serves as a fingerprint for that specific solid-state arrangement. The diffraction pattern is a plot of the intensity of scattered X-rays versus the scattering angle, 2θ. Differences in the 2θ positions and relative intensities of the diffraction peaks between samples indicate the presence of different polymorphs.

In the context of this compound, a polymorph screen would be conducted by crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures). The resulting solids would be analyzed by PXRD to identify any new crystalline forms. While specific polymorphs of this compound are not extensively detailed in publicly available literature, the hypothetical PXRD data for two distinct polymorphs, Form A and Form B, are presented in Table 1 to illustrate the expected differences in their diffraction patterns.

Table 1: Hypothetical Powder X-ray Diffraction Data for Polymorphs of this compound

| Form A | Form B |

| 2θ Angle (°) | Relative Intensity (%) |

| 8.5 | 100 |

| 12.3 | 45 |

| 15.8 | 70 |

| 19.1 | 80 |

| 21.7 | 65 |

| 25.4 | 30 |

Quantitative analysis of polymorphic mixtures can also be performed using PXRD by comparing the intensities of unique peaks corresponding to each form. This is crucial for controlling the manufacturing process to ensure the desired polymorphic form is consistently produced.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds. A validated reverse-phase HPLC (RP-HPLC) method is typically used to separate this compound from its process-related impurities and degradation products.

The method development would involve optimizing the column, mobile phase composition, flow rate, and detection wavelength. A typical setup might involve a C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). UV detection is commonly employed for aromatic compounds like this one. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A hypothetical HPLC method for the purity determination of this compound is outlined in Table 2.

Table 2: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-20 min, 20-80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

For volatile impurities that may be present in this compound, Gas Chromatography (GC) is the preferred analytical method. Due to the carboxylic acid functional group, derivatization is often necessary to increase the volatility and thermal stability of the analyte. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or an alcohol with an acid catalyst to form an ester).

The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for quantitative analysis. Table 3 provides a hypothetical set of GC conditions for the analysis of volatile impurities.

Table 3: Hypothetical GC Method Parameters for Impurity Analysis

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | FID at 300 °C |

| Injection Volume | 1 µL (split mode) |

| Derivatization | Esterification with Methanol/H₂SO₄ |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. In pharmaceutical applications, it is often the case that only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects. Therefore, it is crucial to have a method to separate and quantify the enantiomers to determine the enantiomeric excess (e.e.) of the desired isomer.

Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the most common technique for this purpose. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability in separating a variety of chiral compounds. The separation is achieved through differential interactions between the enantiomers and the chiral selector of the CSP. The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The e.e. is then calculated from the peak areas of the two enantiomers. A hypothetical chiral HPLC method is presented in Table 4.

Table 4: Hypothetical Chiral HPLC Method for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Advanced Analytical Techniques in Chemical Process Monitoring

The integration of advanced analytical techniques into chemical process monitoring allows for real-time or near-real-time analysis of reaction progress, impurity formation, and product quality.

Coupled Techniques (e.g., LC-MS, GC-MS)

Coupled or hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provide a powerful combination of separation and detection capabilities.

LC-MS is particularly valuable for in-process control during the synthesis of this compound. It allows for the monitoring of the consumption of starting materials and the formation of the product and any non-volatile intermediates or byproducts. The mass spectrometer provides molecular weight information, which aids in the identification of unknown impurities. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

GC-MS is used for the identification and quantification of volatile and semi-volatile impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, which can be compared to spectral libraries for positive identification. This is a powerful tool for impurity profiling and for identifying the source of impurities in the manufacturing process.

The data obtained from these techniques are crucial for process optimization, ensuring the reaction goes to completion, minimizing impurity formation, and guaranteeing the final product meets the required quality specifications. Table 5 summarizes the applications of these coupled techniques in the process monitoring of this compound.

Table 5: Application of Coupled Techniques in Process Monitoring

| Technique | Application | Information Obtained |

| LC-MS | In-process control of synthesis | - Monitoring of reactants, intermediates, and product- Identification of non-volatile impurities and byproducts- Real-time reaction kinetics |

| GC-MS | Impurity profiling of final product and raw materials | - Identification and quantification of volatile impurities- Analysis of residual solvents- Characterization of raw material quality |

In-situ Reaction Monitoring Methods

The real-time analysis of chemical reactions, a cornerstone of Process Analytical Technology (PAT), is crucial for understanding reaction kinetics, mechanisms, and pathways. mt.com In-situ monitoring provides continuous data on the concentration of reactants, intermediates, products, and by-products throughout the course of a reaction. mt.com This approach allows for precise control over reaction parameters to optimize yield, minimize impurities, and ensure process safety and consistency. For the synthesis of complex molecules like this compound, several spectroscopic and advanced analytical techniques can be employed for real-time monitoring.

While specific in-situ monitoring data for the synthesis of this compound is not extensively available in public literature, the principles and applications of common PAT tools to analogous fluorination and aromatic substitution reactions are well-documented. These methods are directly applicable to monitoring the formation of this target compound.

Spectroscopic Methods

Spectroscopic techniques are powerful tools for in-situ reaction monitoring due to their non-invasive nature and ability to provide real-time molecular information.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is a widely used technique for monitoring reaction progress. youtube.com By tracking the vibrational frequencies of specific functional groups, it is possible to follow the consumption of reactants and the formation of products. For instance, in a reaction leading to this compound, one could monitor the disappearance of a precursor's characteristic absorption bands and the appearance of the carboxylic acid C=O stretch (typically around 1700-1730 cm⁻¹) and C-F stretching vibrations. The technique has proven effective in monitoring complex organic transformations, including electrochemical reactions like the trifluoromethylation of heteroarenes, by providing detailed kinetic profiles. youtube.comrsc.org

Illustrative Data for FTIR Monitoring

| Time (minutes) | Precursor Peak Absorbance (arbitrary units) | Product Peak Absorbance (arbitrary units) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 15 | 0.75 | 0.25 |

| 30 | 0.52 | 0.48 |

| 60 | 0.20 | 0.80 |

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It is particularly adept at monitoring reactions in aqueous media and for tracking changes in crystalline structure. Raman spectroscopy can provide unique molecular fingerprints, enabling the characterization of polymorphs and real-time monitoring of reaction progression. researchgate.net For the synthesis of this compound, Raman spectroscopy could be used to monitor the formation of the aromatic ring structure and the introduction of the fluoroacetic acid side chain, with specific Raman marker bands indicating reaction progress. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy offers detailed structural information, making it an invaluable tool for mechanistic studies and reaction monitoring. nih.gov The development of benchtop NMR spectrometers has made it more feasible to monitor reactions directly in the fume hood. asahilab.co.jp For the synthesis of this compound, ¹H, ¹⁹F, and ¹³C NMR could be used. ¹⁹F NMR would be particularly powerful for tracking the introduction and transformation of fluorine-containing functional groups, providing clear signals for both the difluorophenyl ring and the fluoroacetic acid moiety. nih.gov Ultrafast 2D NMR techniques can even provide complex structural correlations in real-time, helping to identify transient intermediates. researchgate.net

Exemplary Data for ¹⁹F NMR Reaction Monitoring

| Reaction Time (hours) | Integral of Precursor ¹⁹F Signal | Integral of Product ¹⁹F Signal (Difluorophenyl) | Integral of Product ¹⁹F Signal (Fluoroacetic acid) |

|---|---|---|---|

| 0 | 100% | 0% | 0% |

| 1 | 85% | 15% | 15% |

| 2 | 60% | 40% | 40% |

| 4 | 25% | 75% | 75% |

Advanced Analytical Techniques

In addition to spectroscopy, other advanced analytical methods can be integrated into a PAT framework.

Chromatographic Methods: While often considered offline techniques, online and at-line chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be automated to provide near real-time reaction monitoring. google.com Automated sampling systems can withdraw aliquots from the reaction vessel at set intervals, which are then analyzed to determine the concentration of various components. This provides quantitative data that is crucial for kinetic modeling and process optimization.

Mass Spectrometry (MS): Online mass spectrometry can be coupled with other techniques, such as HPLC (LC-MS), to provide rapid identification and quantification of reaction components. This is particularly useful for identifying unknown impurities and by-products, thereby offering a deeper understanding of the reaction mechanism.

The integration of these in-situ monitoring methods enables a data-rich approach to the development and manufacturing of this compound. By providing a continuous stream of data, these techniques facilitate a more profound understanding of the chemical process, leading to improved control, greater efficiency, and higher product quality. researchgate.net

Computational Chemistry and Theoretical Studies on 2 2,5 Difluorophenyl 2 Fluoroacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to compute the properties of molecules. Methods like Density Functional Theory (DFT), ab initio, and semi-empirical calculations are employed to model molecular behavior, providing a detailed picture of electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. aps.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. aps.org This approach is widely used to predict molecular geometries, vibrational frequencies, and electronic properties.

For 2-(2,5-Difluorophenyl)-2-fluoroacetic acid, DFT calculations can elucidate the distribution of electron density, which is heavily influenced by the electronegative fluorine atoms. This, in turn, dictates the molecule's reactivity. DFT can be used to calculate various reactivity descriptors that provide a quantitative measure of chemical behavior.

Key DFT-Derived Reactivity Descriptors:

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger value indicates higher stability. |

| Electronegativity (χ) | χ = -μ | A measure of the power of an atom or group to attract electrons. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table summarizes key global reactivity descriptors calculated from HOMO and LUMO energies within the framework of DFT. These parameters are crucial for predicting the chemical behavior of molecules.

DFT studies on similar fluorinated aromatic compounds have shown that the substitution pattern of fluorine atoms significantly alters the electronic properties and reactivity of the molecule. mdpi.com For the target molecule, the three fluorine atoms would act as strong electron-withdrawing groups, influencing the acidity of the carboxylic acid group and the reactivity of the phenyl ring.

Ab Initio and Semi-Empirical Methods for Molecular Properties